molecular formula C17H12F2N2O2S B10937100 2-{[2-(2,4-difluorophenyl)-2-oxoethyl]sulfanyl}-3-methylquinazolin-4(3H)-one

2-{[2-(2,4-difluorophenyl)-2-oxoethyl]sulfanyl}-3-methylquinazolin-4(3H)-one

Cat. No.: B10937100
M. Wt: 346.4 g/mol
InChI Key: ZRHFSGMXAVJSCM-UHFFFAOYSA-N
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Description

2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-3-METHYL-4(3H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-3-METHYL-4(3H)-QUINAZOLINONE typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the 2,4-Difluorophenyl Group: This step involves the reaction of the quinazolinone intermediate with 2,4-difluorobenzoyl chloride under basic conditions.

    Attachment of the Sulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-3-METHYL-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-3-METHYL-4(3H)-QUINAZOLINONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-3-METHYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenyl)pyridine
  • 2,4-Difluorobiphenyl
  • 2,4-Difluorophenyl isocyanate

Uniqueness

2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-3-METHYL-4(3H)-QUINAZOLINONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H12F2N2O2S

Molecular Weight

346.4 g/mol

IUPAC Name

2-[2-(2,4-difluorophenyl)-2-oxoethyl]sulfanyl-3-methylquinazolin-4-one

InChI

InChI=1S/C17H12F2N2O2S/c1-21-16(23)12-4-2-3-5-14(12)20-17(21)24-9-15(22)11-7-6-10(18)8-13(11)19/h2-8H,9H2,1H3

InChI Key

ZRHFSGMXAVJSCM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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